molecular formula C7H18N2O4 B14472682 Acetic acid;propane-1,3-diamine CAS No. 69112-70-5

Acetic acid;propane-1,3-diamine

Cat. No.: B14472682
CAS No.: 69112-70-5
M. Wt: 194.23 g/mol
InChI Key: SNDGSXYUWAVQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;propane-1,3-diamine is a compound formed by the interaction of acetic acid (CH₃COOH) and propane-1,3-diamine (C₃H₁₀N₂), a diamine with two primary amine groups separated by a three-carbon chain. This combination can result in protonated species or coordination complexes, depending on the reaction conditions. Propane-1,3-diamine serves as a versatile building block in organic synthesis, particularly in the formation of Schiff bases (e.g., with ketones or aldehydes) and coordination complexes with metals . Its applications span antimicrobial agents, corrosion inhibitors, and supramolecular chemistry due to its ability to engage in hydrogen bonding and chelation .

Properties

CAS No.

69112-70-5

Molecular Formula

C7H18N2O4

Molecular Weight

194.23 g/mol

IUPAC Name

acetic acid;propane-1,3-diamine

InChI

InChI=1S/C3H10N2.2C2H4O2/c4-2-1-3-5;2*1-2(3)4/h1-5H2;2*1H3,(H,3,4)

InChI Key

SNDGSXYUWAVQDK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C(CN)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of propane-1,3-diamine involves the large-scale amination of acrylonitrile followed by hydrogenation. The resulting propane-1,3-diamine is then reacted with acetic acid to form the diacetate salt. This process is carried out in reactors with precise temperature and pressure control to ensure high yield and purity.

Comparison with Similar Compounds

Structural and Chemical Properties

Ethane-1,2-Diamine (Ethylenediamine)

  • Chain Length : Shorter (2 carbons), leading to a more rigid structure.
  • Hydrogen Bonding : Forms stronger intra- and intermolecular hydrogen bonds due to closer proximity of amine groups.
  • Crystallography : Ethane-1,2-diamine derivatives often adopt compact crystal structures, whereas propane-1,3-diamine forms polar, layered arrangements (e.g., in squarate dihydrate crystals) due to its anticonformational flexibility .

Butane-1,4-Diamine (Putrescine)

  • Chain Length : Longer (4 carbons), increasing lipophilicity and flexibility.
  • Biological Role : Naturally occurring in eukaryotes; less commonly used in synthetic chemistry compared to propane-1,3-diamine.

Pentane-1,3-Diamine

  • Applications : Used in Schiff base synthesis but requires longer reaction times compared to propane-1,3-diamine due to steric hindrance .

Table 1: Structural Comparison of Diamines

Diamine Chain Length Key Applications Hydrogen Bonding Capacity
Ethane-1,2-diamine 2 carbons Chelators, polymers, pharmaceuticals High
Propane-1,3-diamine 3 carbons Antimicrobials, corrosion inhibitors Moderate
Butane-1,4-diamine 4 carbons Natural polyamines, biochemistry Low

Antimycobacterial Activity

  • Propane-1,3-diamine derivatives exhibit lower MIC values (0.5–2 µg/mL) against Mycobacterium tuberculosis compared to ethane-1,2-diamine analogs (MIC 4–8 µg/mL), indicating superior potency .
  • Mechanism : The longer chain may enhance membrane penetration or target binding flexibility.

Cytotoxicity

  • Propane-1,3-diamine-linked compounds show higher cytotoxicity (IC₅₀: 10–20 µM) than ethane-1,2-diamine analogs (IC₅₀: 50–100 µM), likely due to increased lipophilicity and unintended interactions with mammalian cells .

Coordination Chemistry

  • Propane-1,3-diamine forms flexible ligands for transition metals (e.g., Cu²⁺, Fe³⁺), enabling diverse geometries. Ethane-1,2-diamine favors rigid, octahedral complexes .
Physicochemical Properties
  • Solubility : Propane-1,3-diamine is less water-soluble than ethane-1,2-diamine due to its longer hydrocarbon chain.
  • Boiling Point : Ethane-1,2-diamine (117°C) vs. propane-1,3-diamine (~135°C, estimated) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.